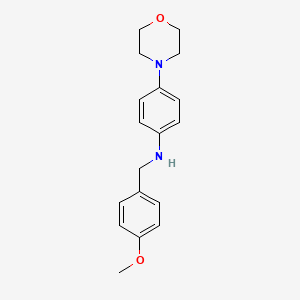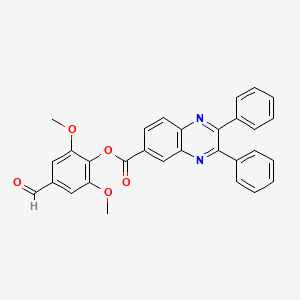![molecular formula C16H15ClN2O2 B5031896 N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5031896.png)
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide group and a substituted aniline moiety. It is primarily used in research settings to explore its chemical properties and potential biological activities.
Mécanisme D'action
Target of Action
The compound, also known as Tolfenamic Acid , primarily targets prostaglandin synthesis . Prostaglandins are lipid compounds that play crucial roles in inflammation and pain signaling in the body.
Mode of Action
Tolfenamic Acid interacts with its targets by inhibiting the enzyme cyclooxygenase (COX) . This enzyme is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX, Tolfenamic Acid effectively reduces the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Tolfenamic Acid is the arachidonic acid pathway . By inhibiting COX, Tolfenamic Acid prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The primary result of Tolfenamic Acid’s action is the reduction of inflammation and pain . By inhibiting prostaglandin synthesis, it reduces the signaling for inflammation and pain. Additionally, it has been shown to play a role in the apoptosis of head and neck cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide typically involves the reaction of 3-chloro-2-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-chloro-2-methylaniline is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Benzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a benzamide group and exhibits different biological activities.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a different core structure and is used for different applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-13(17)8-5-9-14(11)19-15(20)10-18-16(21)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPZZIPYIDHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Butoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B5031814.png)
![N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H-cyclopenta[B]thiophen-2-YL}pyridine-4-carboxamide](/img/structure/B5031818.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5031824.png)

![2-cyclohexa-1,3-dien-1-yl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide](/img/structure/B5031834.png)
![4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B5031840.png)


![3-chloro-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5031872.png)
![[2-(9H-fluoren-9-yloxy)ethyl]dimethylamine oxalate](/img/structure/B5031887.png)
![1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline](/img/structure/B5031897.png)
![2-methyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5031901.png)

